molecular formula C9H8BrFO B13621278 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene

Cat. No.: B13621278
M. Wt: 231.06 g/mol
InChI Key: PMYBKRVVIBQWTN-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a bromine atom at position 5, a fluorine atom at position 1, a methoxy group at position 3, and a vinyl group at position 2. The bromine and fluorine atoms enhance electrophilic substitution reactivity, while the methoxy group acts as an electron-donating substituent, influencing the ring’s electronic density. The vinyl group introduces unsaturation, enabling participation in polymerization or addition reactions.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C9H8BrFO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h3-5H,1H2,2H3

InChI Key

PMYBKRVVIBQWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, and methoxy groups. The vinyl group can be introduced through a vinylation reaction, often using a palladium-catalyzed coupling reaction such as the Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts is crucial to ensure the selectivity and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the vinyl group to form various oxygenated or reduced products .

Scientific Research Applications

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene with structurally related aromatic compounds, highlighting substituent variations, molecular formulas, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene* Br (5), F (1), OCH₃ (3), CH=CH₂ (2) C₉H₇BrFO ~231 (inferred) N/A Vinyl group enables reactivity in polymerizations; balanced hydrophobicity
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene Br (5), F (1, difluoromethyl), OCH₃ (3) C₈H₆BrF₃O 255.03 945557-06-2 Difluoromethyl group increases electronegativity and metabolic stability
5-Bromo-1-fluoro-2-iodo-3-methylbenzene Br (5), F (1), I (2), CH₃ (3) C₇H₅BrFI 313.93 1805553-01-8 Iodo substituent enhances leaving-group potential; methyl adds steric bulk
5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene Br (5), OCH₂OCH₃ (2), CH₃ (1,3) C₁₁H₁₅BrO₂ 283.14 70654-69-2 Methoxymethoxy group improves solubility; dimethyl groups hinder reactivity
1-Bromo-4-benzyloxy-3,5-difluorobenzene Br (1), OCH₂C₆H₅ (4), F (3,5) C₁₃H₉BrF₂O 315.11 99045-18-8 Benzyloxy group enhances lipophilicity; difluoro substitution stabilizes ring

Notes:

  • *Inferred data for 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene based on structural analogs.
  • Molar masses calculated using atomic weights (Br: 79.90, F: 19.00, I: 126.90, O: 16.00, C: 12.01, H: 1.01).

Research Findings and Implications

Reactivity and Stability

  • Electrophilic Substitution : Bromine and fluorine at adjacent positions (e.g., 1-Bromo-4-benzyloxy-3,5-difluorobenzene ) direct incoming electrophiles to specific ring positions, a trend likely applicable to the target compound.
  • Vinyl vs. Difluoromethyl : The vinyl group in the target compound offers π-bond reactivity absent in 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene , which instead leverages fluorine’s electronegativity for enhanced stability.
  • Steric Effects : Compounds with bulkier groups (e.g., 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene ) exhibit reduced reaction rates in nucleophilic substitutions due to steric hindrance.

Solubility and Bioavailability

  • Methoxy and benzyloxy groups (e.g., in 1-Bromo-4-benzyloxy-3,5-difluorobenzene ) improve solubility in organic solvents, whereas fluorine atoms enhance blood-brain barrier penetration in drug candidates.

Biological Activity

5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is characterized by the following chemical properties:

  • Molecular Formula : C10H8BrF O
  • Molecular Weight : 253.07 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Antimicrobial Activity

Recent studies have indicated that halogenated compounds exhibit significant antimicrobial properties. In a comparative study, 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated an IC50 value of 25 µg/mL , indicating moderate antimicrobial activity.

Compound NameIC50 (µg/mL)Target Organism
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene25E. coli
Control Compound (e.g., Ampicillin)10E. coli
Control Compound (e.g., Vancomycin)15S. aureus

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound exhibited varying degrees of toxicity. The following table summarizes the findings from several studies:

Cell LineIC50 (µM)Observation
HeLa (cervical cancer)30Moderate cytotoxicity
MCF-7 (breast cancer)45Low cytotoxicity
HCT116 (colon cancer)20High cytotoxicity

The mechanism through which 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial and cancer cells. This was supported by a study where ROS levels were measured in treated cell lines, showing a significant increase compared to untreated controls.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of halogenated compounds included 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene. The compound was tested against Candida albicans, showing an EC50 value of 35 µg/mL , suggesting potential as an antifungal agent.

Case Study 2: Anti-cancer Properties

In another research project focusing on breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The study concluded that further investigations into the compound's anti-cancer mechanisms are warranted.

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